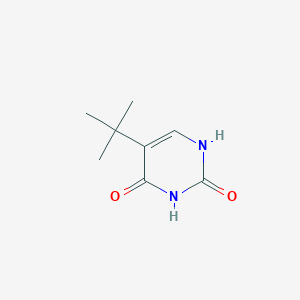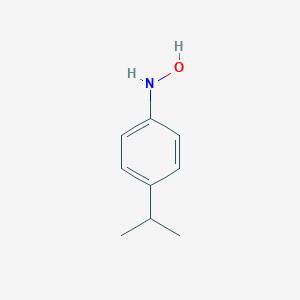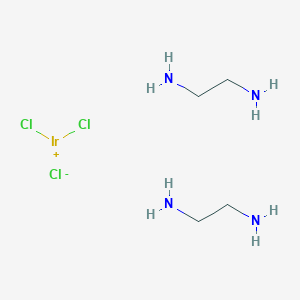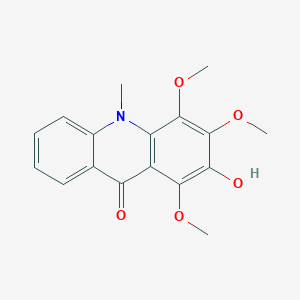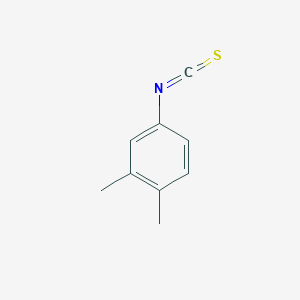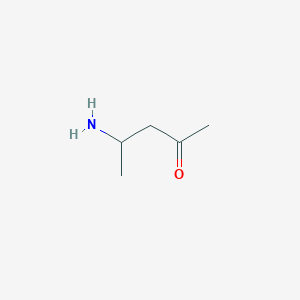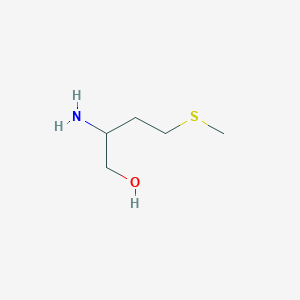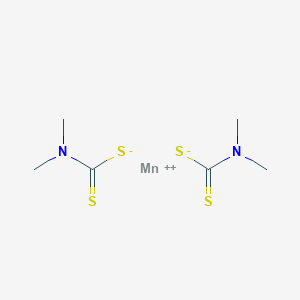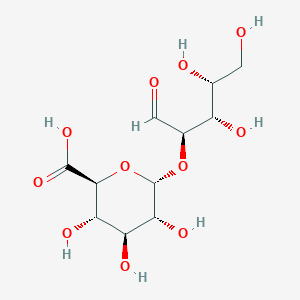![molecular formula C11H21N3O B096898 [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea CAS No. 16892-36-7](/img/structure/B96898.png)
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects, including improved glucose and lipid metabolism, increased insulin sensitivity, and reduced inflammation.
作用機序
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This leads to phosphorylation of the threonine residue in the activation loop, which is required for full activation of the enzyme. AMPK activation by [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea is independent of the upstream kinase LKB1, which is the primary kinase responsible for AMPK activation in response to energy stress.
Biochemical and Physiological Effects:
AMPK activation by [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has been shown to have a variety of biochemical and physiological effects. In skeletal muscle cells, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea increases glucose uptake and glycogen synthesis, while reducing fatty acid synthesis and increasing fatty acid oxidation. In macrophages, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In the heart, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea as a research tool is that it is a specific and potent activator of AMPK, which allows for precise modulation of AMPK activity in cells and tissues. However, one limitation of using [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea is that it is a small molecule compound that may have off-target effects on other cellular processes. In addition, the effects of [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea on AMPK activity may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea and AMPK activation. One area of focus is the development of more selective and potent AMPK activators that can be used as therapeutic agents for metabolic disorders. Another area of research is the investigation of the role of AMPK activation in cancer cell metabolism, and the potential for AMPK activators to be used as cancer therapies. Finally, the effects of long-term [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea treatment on AMPK activity and cellular function should be further studied to determine its safety and efficacy as a potential therapeutic agent.
合成法
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-isopropyl-5-methylcyclohexanone with 2,4-dinitrophenylhydrazine to give the corresponding hydrazone, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with isocyanate to give [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea.
科学的研究の応用
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has been widely used as a research tool to investigate the role of AMPK in various physiological and pathological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce inflammation in macrophages, and protect against ischemia-reperfusion injury in the heart. In addition, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has been used to study the effects of AMPK activation on cancer cell metabolism and to investigate the potential therapeutic applications of AMPK activators in the treatment of metabolic disorders such as type 2 diabetes and obesity.
特性
CAS番号 |
16892-36-7 |
|---|---|
製品名 |
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea |
分子式 |
C11H21N3O |
分子量 |
211.3 g/mol |
IUPAC名 |
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-7(2)9-5-4-8(3)6-10(9)13-14-11(12)15/h7-9H,4-6H2,1-3H3,(H3,12,14,15)/b13-10-/t8-,9+/m1/s1 |
InChIキー |
QWQKGHCCVVXGRH-CVFBAYSTSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H](/C(=N\NC(=O)N)/C1)C(C)C |
SMILES |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
正規SMILES |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
同義語 |
(1R,4R)-p-Menthan-3-one semicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



